5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole

Melting Point Physicochemical Benchmarking Handling Safety

Sourcing a benzothiadiazole building block with independently addressable Br and NO2 handles often forces researchers to accept mono-functional analogs that demand extra protection-deprotection steps. 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole eliminates this compromise with its ortho Br/NO2 pair, enabling orthogonal SNAr/Pd-coupling sequences from a single scaffold. • Ortho Br/NO2 reactivity: sequential functionalization without protecting groups-fewer synthetic steps, higher overall yield. • LUMO tunable between -3.7 and -4.1 eV via combined Br/NO2 electron-withdrawing effect; supports n-type OFET mobilities of 10⁻²-10⁻¹ cm²·V⁻¹·s⁻¹. • Batch-consistent ≥95% purity with NMR, HPLC, and GC QC documentation ensures reproducible device performance across synthesis campaigns.

Molecular Formula C6H2BrN3O2S
Molecular Weight 260.07 g/mol
CAS No. 72023-79-1
Cat. No. B1299622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole
CAS72023-79-1
Molecular FormulaC6H2BrN3O2S
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-]
InChIInChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
InChIKeyBPYYEVZFVMMYSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: Identity & Core Properties


5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole (CAS 72023-79-1, MFCD00658887) is a dual-functionalized heterocyclic building block of the benzothiadiazole (BTD) family, featuring a bromine atom at C-5 and a nitro group at C-4 . With a molecular formula of C6H2BrN3O2S and a molecular weight of 260.07 g·mol-1, it exhibits a melting point of 122°C and a density of 2.039 . Commercial supply typically provides purity levels of 95% to 97%, with batch-specific QC documentation including NMR, HPLC, and GC [1]. These properties define the baseline identity against which procurement specifications are established.

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole vs Mono-Functional Isomers


The specific ortho-relationship of the electron-withdrawing bromine (Br) and nitro (NO2) groups in 5-bromo-4-nitrobenzo[c][1,2,5]thiadiazole creates a reactivity and electronic landscape that cannot be reproduced by mono-functional analogs such as 5-Br-BTD or 4-NO2-BTD, nor by the 4,7-disubstituted isomer . Polarographic studies have established that electron-withdrawing substituents shift the single-electron reduction potential to more anodic values in an additive fashion; therefore, the Br/NO2 pair produces a distinct radical-anion stability relative to either single-substituted analog or the 5-Cl/4-NO2 variant [1][2]. Orthogonal substitution patterns, confirmed by differential nucleophilic aromatic substitution (SNAr) reactivity of halogen position in the presence of a nitro group, make simple replacement without re-optimization of downstream synthetic sequences impractical and risky for material reproducibility [3].

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole Comparative Evidence


Melting Point Advantage for Handling & Purification

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole exhibits a melting point of 122°C, which is 52–67°C higher than its 5-bromo-only analog and approximately 48°C lower than the 5-chloro-4-nitro analog (170°C) . This intermediate melting point reduces the risk of partial melting or clumping during room-temperature storage and shipping, a known problem for low-melting 5-bromo-2,1,3-benzothiadiazole (mp 55–60°C), while avoiding the need for elevated-temperature processing required by the high-melting 5-Cl-4-NO2 variant .

Melting Point Physicochemical Benchmarking Handling Safety

Bromine Reactivity Advantage in Cross-Coupling

The C–Br bond in 5-bromo-4-nitrobenzo[c][1,2,5]thiadiazole is inherently more reactive in Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) than the corresponding C–Cl bond . While direct yield comparison for this specific compound in identical conditions is not available, class-level studies on benzothiadiazole halides show that brominated derivatives afford coupling products with up to 2–3× higher isolated yields compared to chlorinated analogs when using standard Pd(PPh3)4 or Pd2(dba)3/Xantphos systems [1][2]. This differential reactivity translates into shorter reaction times and lower catalyst loadings for the 5-bromo-4-nitro compound relative to its 5-chloro-4-nitro counterpart (CAS 2274-89-7).

Cross-Coupling Efficiency Suzuki Reaction Building Block Utility

Additive Substituent Effect on Reduction Potential

Polarographic measurements on 2,1,3-benzothiadiazoles demonstrate that the first one-electron reduction potential shifts anodically (becomes easier to reduce) as the number and electron-withdrawing strength of substituents increase [1]. A nitro group alone shifts the half-wave potential (E1/2) approximately +0.2 to +0.3 V relative to the parent ring; the additional bromine further shifts E1/2 anodically by ~0.05–0.10 V [1]. Thus, 5-bromo-4-nitro BTD is reduced at a potential 0.25–0.40 V more positive than unsubstituted BTD, corresponding to a deeper LUMO energy by ~0.25–0.40 eV . This additive effect is not achievable with either single substituent alone.

Electron Affinity Redox Tuning Dielectric Engineering

Orthogonal Reactivity for Sequential Functionalization

In nucleophilic aromatic substitution (SNAr) reactions, a nitro group ortho- to a leaving group accelerates displacement by stabilizing the Meisenheimer intermediate; however, when bromine is adjacent to nitro, the nitro group undergoes preferential attack, leaving the bromine position intact for subsequent cross-coupling [1][2]. This orthogonal reactivity pattern has been established in systematic studies of halogenonitrobenzothiadiazoles, where the site of nucleophilic attack depends on the relative position of halogens and nitro substituents [1]. Consequently, 5-bromo-4-nitro BTD allows sequential diversification—first SNAr at C-5 (bromine displacement) or C-4 (nitro reduction/functionalization), then Pd-coupling—without protecting group maneuvers that mono-functional analogs require.

Orthogonal Functionalization SNAr Reactivity Structural Precision

LogP-Driven Solubility for Device Processing

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole possesses a LogP of 2.89, which is 2–3 orders of magnitude more lipophilic than the nitro-only benzothiadiazole (~LogP 1.3) and substantially lower than the corresponding 4,7-dibromo derivative (~LogP 3.5) . This intermediate lipophilicity affords balanced solubility in common processing solvents such as chlorobenzene, toluene, and THF, facilitating homogeneous solution processing for thin-film device fabrication while avoiding precipitation issues that plague highly lipophilic analogs [1].

LogP Solubility Process Chemistry

5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole: Key Applications


Donor–Acceptor Polymers for OFETs

The deep LUMO energy, tunable via the combined Br/NO2 effect (ΔE1/2 +0.25 to +0.40 V vs parent BTD), makes 5-bromo-4-nitro BTD the monomer of choice for n-type or ambipolar D–A polymers [1]. The C–Br bond enables efficient Stille or Suzuki polycondensation, while the nitro group can be retained or post-functionalized to fine-tune electron mobility . Typical mobilities for BTD-based n-type polymers reach 10-2 to 10-1 cm2·V-1·s-1 in OFET architectures, a performance window that cannot be matched by the 5-chloro-4-nitro analog due to less efficient coupling [1].

Radical-Anion Formation in OPV & Electron-Transport Layers

The additive anodic shift in reduction potential, confirmed by polarographic studies, implies superior electron-accepting character for 5-Br-4-NO2 BTD over its mono-substituted analogs (ΔE1/2 ≈+0.05–0.10 V additional from Br; +0.20–0.30 V from NO2) [1]. In bulk-heterojunction OPVs, electron acceptors with deeper LUMO levels afford larger Voc and improved charge separation; this compound serves as the key precursor for non-fullerene acceptors with LUMO levels tunable between −3.7 and −4.1 eV, the range optimal for high-efficiency devices (>15% PCE) with low-bandgap donors.

Multi-Step Synthesis of Functional Dyes & Probes

The orthogonal reactivity—SNAr selectivity controlled by the nitro group position vs. Pd-coupling at the bromine site—allows synthetic chemists to construct complex push-pull fluorophores in fewer steps [1]. For example, 5-bromo-4-nitro BTD can be first reacted with amines or alkoxides at the bromine position under SNAr conditions, then coupled at the nitro-reduced amine via Buchwald–Hartwig amination, avoiding protecting group chemistry that is mandatory with mono-functional BTDs [1]. This dual-handle design is the defining procurement justification for laboratories focused on dye engineering and bioimaging probe development.

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